Cas no 2171662-27-2 (3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(1-Benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized synthetic intermediate primarily used in peptide and organic synthesis. Its key structural features include a benzyl-protected pyrazole moiety and an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). The carboxylic acid functionality allows for further conjugation or coupling reactions. This compound is particularly valuable for constructing complex molecular architectures due to its orthogonal protecting groups, enabling selective deprotection strategies. Its well-defined reactivity profile ensures high yields and purity in multi-step synthetic routes, making it a reliable choice for researchers in medicinal chemistry and bioconjugation applications.
3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171662-27-2 structure
商品名:3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS番号:2171662-27-2
MF:C29H26N4O5
メガワット:510.540546894073
CID:6246263
PubChem ID:165528052

3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1492672
    • 2171662-27-2
    • 3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • インチ: 1S/C29H26N4O5/c34-27(35)14-26(28(36)31-20-15-30-33(17-20)16-19-8-2-1-3-9-19)32-29(37)38-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,15,17,25-26H,14,16,18H2,(H,31,36)(H,32,37)(H,34,35)
    • InChIKey: NMHGOJJVCTXHFN-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NC1C=NN(C=1)CC1C=CC=CC=1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 510.19031994g/mol
  • どういたいしつりょう: 510.19031994g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 38
  • 回転可能化学結合数: 10
  • 複雑さ: 812
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 123Ų

3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1492672-500mg
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171662-27-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1492672-1000mg
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171662-27-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1492672-50mg
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171662-27-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1492672-100mg
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171662-27-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1492672-250mg
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171662-27-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1492672-5000mg
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171662-27-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1492672-1.0g
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171662-27-2
1g
$0.0 2023-06-05
Enamine
EN300-1492672-10000mg
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171662-27-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1492672-2500mg
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171662-27-2
2500mg
$6602.0 2023-09-28

3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

Introduction to 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171662-27-2)

3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a highly sophisticated organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 2171662-27-2, represents a convergence of advanced synthetic methodologies and innovative drug design principles. Its molecular framework incorporates multiple functional groups, including a benzyl-substituted pyrazole moiety and a fluorenylmethoxycarbonyl (Fmoc) protected amino group, which contribute to its unique chemical properties and potential biological activities.

The structural complexity of 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid makes it an intriguing candidate for further exploration in medicinal chemistry. The presence of the benzyl-pyrazole core is particularly noteworthy, as pyrazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzyl group further enhances the compound's reactivity and stability, making it a versatile scaffold for drug development.

Moreover, the incorporation of the Fmoc-amino group at the terminal position of the propanoic acid chain introduces a protected amino functionality, which is commonly utilized in peptide synthesis and protease inhibition studies. This feature suggests that the compound may serve as a precursor in the synthesis of more complex peptidomimetics or enzyme inhibitors. The fluorene moiety, part of the Fmoc group, also contributes to the compound's solubility and pharmacokinetic properties, which are critical factors in drug formulation and delivery.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The benzyl-pyrazole scaffold has been extensively studied for its potential in modulating various biological pathways. For instance, recent research has highlighted its role in inhibiting kinases and other enzymes involved in cancer progression. Similarly, the Fmoc-protection strategy has become indispensable in modern peptide chemistry, enabling precise control over peptide synthesis and improving yield rates.

The compound's molecular architecture also aligns with current trends in drug discovery, where multi-target interactions are increasingly being explored to enhance therapeutic efficacy. The combination of a pyrazole core with an Fmoc-amino group creates a molecule that could potentially interact with multiple biological targets simultaneously. This multitarget approach has shown promise in addressing complex diseases such as cancer and neurodegenerative disorders by simultaneously modulating several disease-relevant pathways.

From a synthetic chemistry perspective, 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exemplifies the sophistication achievable through modern organic synthesis techniques. The synthesis involves multi-step reactions, including condensation reactions between carbamic acids and protected amino acids, followed by deprotection steps to reveal the free amino group. These synthetic strategies are critical for constructing complex molecules with high precision and yield.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of advanced materials and specialty chemicals. For instance, the benzyl-pyrazole moiety could be functionalized further to create polymers or coatings with enhanced mechanical or thermal properties. Similarly, the Fmoc-protection strategy could be adapted for applications in agrochemicals or biodegradable polymers.

In conclusion, 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171662-27-2) represents a significant advancement in medicinal chemistry and synthetic organic chemistry. Its complex molecular structure, incorporating key functional groups such as benzyl-pyrazole and Fmoc-amino, positions it as a valuable tool for drug discovery and material science research. As our understanding of biological pathways continues to evolve, compounds like this are poised to play a crucial role in developing next-generation therapeutic agents.

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